molecular formula C11H12N4O2S B12935749 N-(4-Acetyl-5-(pyridin-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide CAS No. 62236-04-8

N-(4-Acetyl-5-(pyridin-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12935749
CAS No.: 62236-04-8
M. Wt: 264.31 g/mol
InChI Key: ZCXPVLSZPSTSRE-UHFFFAOYSA-N
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Description

N-(4-Acetyl-5-(pyridin-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetyl-5-(pyridin-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and substituted derivatives of the original compound .

Scientific Research Applications

N-(4-Acetyl-5-(pyridin-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Acetyl-5-(pyridin-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Acetyl-5-(pyridin-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern and the presence of both acetyl and pyridinyl groups. This unique structure contributes to its distinct chemical and biological properties .

Properties

CAS No.

62236-04-8

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

IUPAC Name

N-(3-acetyl-2-pyridin-4-yl-2H-1,3,4-thiadiazol-5-yl)acetamide

InChI

InChI=1S/C11H12N4O2S/c1-7(16)13-11-14-15(8(2)17)10(18-11)9-3-5-12-6-4-9/h3-6,10H,1-2H3,(H,13,14,16)

InChI Key

ZCXPVLSZPSTSRE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C(S1)C2=CC=NC=C2)C(=O)C

Origin of Product

United States

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